

# Application Notes and Protocols for the Reduction of Citronellal to L-Citronellal

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Authored for: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides detailed experimental protocols for the chemical and biocatalytic reduction of citronellal to **L-citronellol**, a valuable fragrance and chiral intermediate. The protocols are supported by quantitative data and visual diagrams to ensure clarity and reproducibility.

#### Introduction

**L-citronellol** is a naturally occurring acyclic monoterpenoid found in the essential oils of plants like citronella grass and rose. It is widely used in the fragrance industry and serves as a key chiral building block in the synthesis of other compounds, including (-)-menthol. The selective reduction of the aldehyde functional group in citronellal to the corresponding primary alcohol is a critical transformation. This document outlines three distinct and effective methods to achieve this conversion: catalytic hydrogenation, chemical reduction using sodium borohydride, and a biocatalytic approach employing an ene reductase.

# Catalytic Hydrogenation using a Skeletal Nickel Catalyst

Catalytic hydrogenation is a widely employed industrial method for the reduction of aldehydes. Skeletal nickel catalysts, also known as Raney-type catalysts, are particularly effective for this transformation. This protocol details the selective hydrogenation of citronellal to citronellol.



### **Experimental Protocol**

- Catalyst Preparation: In a fume hood, carefully wash the commercially available skeletal nickel catalyst (50% slurry in water) with deionized water until the washings are neutral.
   Subsequently, wash the catalyst with absolute ethanol to remove water.
- Reaction Setup: Assemble a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
- Charging the Reactor: Under a nitrogen atmosphere, introduce the washed skeletal nickel catalyst into the autoclave. The reactant-to-catalyst ratio should be approximately 1:0.1 by weight.[1]
- Addition of Reactant: Add citronellal to the autoclave.
- Reaction Conditions: Seal the autoclave and purge it several times with nitrogen gas,
   followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 20 bar.[1]
- Initiation of Reaction: Begin stirring and heat the reactor to 100°C.[1]
- Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake.
   The reaction is typically complete within 1-3 hours.[1]
- Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate contains the crude citronellol.
- Purification: Purify the crude product by vacuum distillation to obtain pure **L-citronellol**.
- Analysis: Characterize the final product using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine purity and yield.

# Chemoselective Reduction with Sodium Borohydride under Phase Transfer Catalysis

Sodium borohydride (NaBH<sub>4</sub>) is a versatile and selective reducing agent for aldehydes. The use of a phase transfer catalyst (PTC) can enhance the reaction rate and selectivity in a



biphasic system.

### **Experimental Protocol**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a biphasic system consisting of an aqueous phase and an organic phase.
- Organic Phase: Dissolve citronellal (2.5 x 10<sup>-3</sup> mol) in toluene (10 cm<sup>3</sup>).[2]
- Aqueous Phase: In a separate beaker, dissolve sodium borohydride (2.5 x  $10^{-3}$  mol) and sodium hydroxide (1.5 x  $10^{-3}$  mol) in water (10 cm<sup>3</sup>).[2]
- Addition of Phase Transfer Catalyst: Add a catalytic amount of tetrabutylammonium bromide (TBAB) ( $2.5 \times 10^{-4}$  mol) to the reaction flask.[2]
- Reaction Conditions: Combine the organic and aqueous phases in the reaction flask. Stir the
  mixture vigorously at 1200 rpm at a constant temperature of 30°C.[2] The reaction is
  reported to be 100% selective towards the formation of citronellol.[3]
- Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots from the organic layer at regular intervals and analyzing them by GC.
- Work-up: Upon completion, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure to obtain the crude citronellol.
   Further purification can be achieved by column chromatography on silica gel.
- Analysis: Confirm the structure and purity of the product using GC, IR, and NMR spectroscopy.

## Biocatalytic Reduction using an Ene Reductase

Enzymatic reductions offer high selectivity and operate under mild reaction conditions, making them an attractive green alternative. This protocol utilizes an ene reductase for the asymmetric reduction of the activated C=C bond in a precursor, which is then converted to citronellal and subsequently reduced. A more direct enzymatic reduction of citronellal to citronellol is also



possible. The following is a representative bienzymatic cascade to produce (R)-citronellal which can then be reduced to (R)-citronellol.

### **Experimental Protocol**

- Enzyme and Cofactor Preparation: Prepare a solution of the ene reductase (e.g., OYE2 from Saccharomyces cerevisiae) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).[4] Prepare a solution of the nicotinamide cofactor (NADPH or a regeneration system). A common regeneration system involves glucose and glucose dehydrogenase (GDH).
- Reaction Setup: In a temperature-controlled vessel, combine the buffer, the ene reductase, the cofactor regeneration system (glucose and GDH), and NADP+.[4]
- Substrate Addition: The process starts with geraniol, which is first oxidized to geranial by a copper radical alcohol oxidase (CgrAlcOx).[4][5] The geranial is then reduced by the ene reductase.
- Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25°C)
   with gentle agitation.[4]
- Monitoring the Reaction: Monitor the conversion of the substrate and the formation of citronellal using chiral Gas Chromatography (GC) to determine both conversion and enantiomeric excess.[4] This bienzymatic cascade can achieve high conversion (95.1%) to (R)-citronellal with high enantiomeric excess (95.9%).[5]
- Work-up: Once the reaction reaches completion, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.[4]
- Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate
  under reduced pressure. The resulting citronellal can then be reduced to citronellol in a
  subsequent step.
- Analysis: Analyze the product for purity and enantiomeric excess using chiral GC and NMR.

### **Quantitative Data Summary**







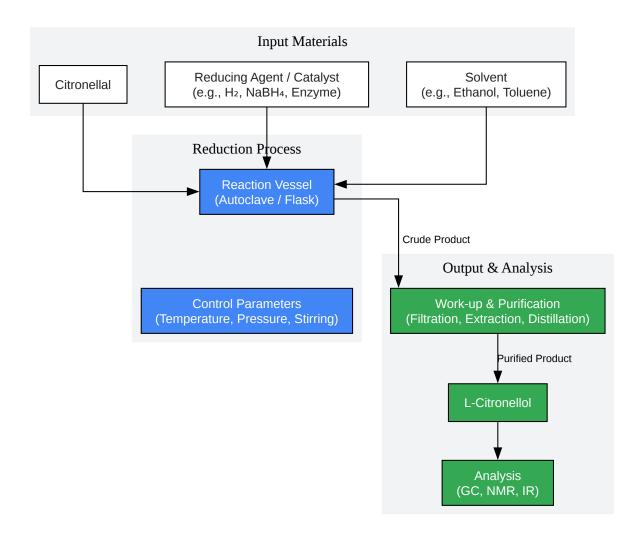
The following table summarizes the key quantitative data from the described protocols and other reported methods for the reduction of citronellal.



Meth od	Catal yst/R educi ng Agent	Temp eratur e (°C)	Press ure (bar)	React ion Time (h)	Conv ersio n (%)	Yield (%)	Selec tivity (%)	Enant iomer ic Exces s (%)	Refer ence
Catalyt ic Hydro genati on	Skelet al Ni	100	20	1	100	51.78	40.39	Not Report ed	[1]
Catalyt ic Hydro genati on	3% Pd/MI L- 100(F e)	Not Specifi ed	Not Specifi ed	Not Specifi ed	63.7	Not Report ed	22.2 (to citrone Ilol)	Not Report ed	[6]
Chemi cal Reduc tion	NaBH <sub>4</sub> (witho ut solven t)	Not Specifi ed	Atmos pheric	Not Specifi ed	Not Report ed	65.85 (total rhodin ol)	Not Report ed	Not Report ed	[7][8]
Chemi cal Reduc tion	NaBH <sub>4</sub> with TBAB (PTC)	30	Atmos pheric	Not Specifi ed	Not Report ed	Not Report ed	100	Not Report ed	[3]
Green er Reduc tion	Poly(m ethylh ydro)si loxane (PMH S)	Room Temp	Atmos pheric	Not Specifi ed	Not Report ed	Not Report ed	Not Report ed	Not Report ed	[9][10] [11] [12] [13]
Biocat alytic Casca de	CgrAlc Ox and OYE2	25	Atmos pheric	2.5	95.1 (to R- citrone Ilal)	72 (isolat ed)	Not Applic able	95.9 (R- citrone Ilal)	[4][5]



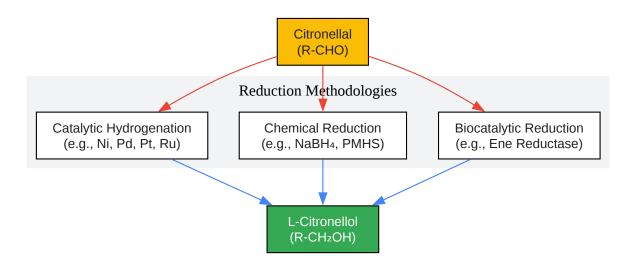
#### **Visualizations**



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Caption: Experimental workflow for the reduction of citronellal.





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Caption: Methodologies for citronellal to **L-citronellol** reduction.

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